molecular formula C18H16N2O5 B5715698 5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione

5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione

Cat. No. B5715698
M. Wt: 340.3 g/mol
InChI Key: FQCGFQFIYIWFNI-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as HDM-2 inhibitor, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound is a small molecule that has been shown to inhibit the activity of the human double minute 2 (HDM-2) protein, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of HDM-2 activity can lead to the activation of p53 and the induction of apoptosis, making HDM-2 inhibitors a promising class of anticancer agents.

Mechanism of Action

5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors work by inhibiting the activity of the this compound protein, which is responsible for degrading the tumor suppressor protein p53. Inhibition of this compound activity leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound inhibitors have been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. In addition, this compound inhibitors have been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors in lab experiments include their high potency and selectivity for the this compound protein, as well as their ability to induce apoptosis in cancer cells. However, the limitations of using this compound inhibitors in lab experiments include their potential toxicity to normal cells and their limited solubility in aqueous solutions.

Future Directions

There are several future directions for the development of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors as anticancer agents. One direction is the identification of novel this compound inhibitors with improved potency and selectivity. Another direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Additionally, the use of this compound inhibitors in combination with immunotherapy may enhance the immune response against cancer cells. Finally, the development of this compound inhibitors that can be delivered directly to tumors may improve their efficacy and reduce their toxicity to normal cells.

Synthesis Methods

The synthesis of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method for synthesizing this compound inhibitors involves the condensation of a substituted benzaldehyde with an imidazolidinedione derivative. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors have been extensively studied for their potential use in cancer treatment. Preclinical studies have demonstrated that this compound inhibitors can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of this compound inhibitors in cancer patients.

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-24-14-9-11(10-15(25-2)16(14)21)8-13-17(22)20(18(23)19-13)12-6-4-3-5-7-12/h3-10,21H,1-2H3,(H,19,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCGFQFIYIWFNI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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